SI113

Description

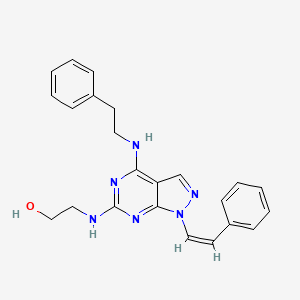

Structure

3D Structure

Properties

CAS No. |

1392816-46-4 |

|---|---|

Molecular Formula |

C23H24N6O |

Molecular Weight |

400.49 |

IUPAC Name |

2-[[1-[(Z)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |

InChI |

InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12- |

InChI Key |

LAOYAWHHLUVMFT-QINSGFPZSA-N |

SMILES |

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SI113; SI-113; SI 113 |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro and In Vivo Efficacy of SI113: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies on SI113, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The document summarizes key quantitative data from in vitro and in vivo experiments, details the experimental methodologies employed, and illustrates the underlying signaling pathways and experimental workflows.

Core Findings

This compound has demonstrated significant therapeutic potential in preclinical cancer models, particularly in glioblastoma and hepatocellular carcinoma. It effectively inhibits cancer cell proliferation, induces apoptosis and autophagy, and enhances the efficacy of radiotherapy. These effects are primarily attributed to its selective inhibition of SGK1, a key kinase in oncogenic signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line(s) | Assay | Concentration(s) | Key Findings | Reference |

| Colon Carcinoma | RKO | Cell Viability | 12.5 µM | Significant delay in cell cycle progression and accumulation in G0-G1 phase (p=0.0024).[1] | [1] |

| Colon Carcinoma | RKO | Apoptosis Assay | 12.5 µM this compound + 50 nM Paclitaxel | Significant increase in apoptosis and necrosis (p=0.00037).[1] | [1] |

| Hepatocellular Carcinoma | HepG2, HuH-7 | Cell Viability | 12.5, 25, 50 µM | Time- and dose-dependent reduction in the number of viable cells.[2] | [2] |

| Hepatocellular Carcinoma | HepG2, HuH-7 | Apoptosis Assay (Guava Nexin) | 12.5 µM | Significant increase in total cell death at 24, 48, and 72 hours.[2][3] | [2][3] |

| Glioblastoma Multiforme | LI, ADF, A172 | Apoptosis Assay | 12.5 µM | Significant increase in caspase-mediated apoptotic cell death (p < 0.05).[1] | [1] |

| Endometrial Cancer | Not Specified | Apoptosis & Autophagy Assays | Not Specified | Induced apoptosis (PARP and Caspase-9 cleavage) and autophagy (increased LC3B-II and beclin I).[1] | [1] |

| Various | RKO, MCF-7, A-172 | Kinase Inhibition Assay | IC50 = 600 nM | Potent and selective inhibition of SGK1.[4] | [4] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |

| Hepatocellular Carcinoma | NOD/SCID Mice | HuH-7 | 8 mg/kg/day, intraperitoneal | Significantly smaller tumor volume compared to control (p=0.0009). Potentiated the effects of radiotherapy.[1] | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of preclinical in vivo studies.

Figure 1: Simplified signaling pathway of this compound action.

Figure 2: Workflow of in vivo xenograft studies with this compound.

Experimental Protocols

The following sections provide a summary of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Assays

1. Cell Lines and Culture:

-

Hepatocellular Carcinoma: HepG2 and HuH-7 cell lines were utilized.[2][3]

-

Colon Carcinoma: RKO cells were used.[1]

-

Glioblastoma Multiforme: LI, ADF, and A172 cell lines were subjects of study.[5]

-

General Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.

2. Cell Viability and Proliferation Assays:

-

Cells were seeded in multi-well plates and treated with varying concentrations of this compound (12.5, 25, and 50 µM) for specified durations (e.g., 24, 48, 72 hours).[2][3]

-

Cell viability was assessed by counting viable cells, often expressed as a percentage of control (vehicle-treated) cells.[3]

3. Apoptosis Assays:

-

Flow Cytometry (Guava Nexin Assay): This method was used to quantify apoptosis.[2][3] Cells were stained with Annexin V (to detect phosphatidylserine externalization in early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (to identify late apoptotic and necrotic cells).[5][6]

-

Caspase Assays: Activation of caspases, key mediators of apoptosis, was measured to confirm the pro-apoptotic effect of this compound.[5]

4. Western Blot Analysis:

-

Western blotting was employed to analyze the expression and phosphorylation status of key proteins in the SGK1 signaling pathway.

-

This included probing for SGK1, phosphorylated forms of its substrates like MDM2 and NDRG1, and markers of apoptosis (e.g., cleaved PARP, Caspase-9) and autophagy (e.g., LC3B-II, beclin I).[1][7][8]

5. Cell Cycle Analysis:

-

Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[2][9]

-

This analysis helps to determine if the compound induces cell cycle arrest.

In Vivo Xenograft Studies

1. Animal Models:

-

Immunocompromised mice, specifically NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, were used to prevent rejection of human tumor xenografts.[10]

2. Tumor Implantation:

-

Human cancer cells (e.g., 2.5 x 10^6 HuH-7 cells) were implanted subcutaneously into the flanks of the mice.[10]

3. Treatment Protocol:

-

Once tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment and control groups.[10]

-

This compound was administered intraperitoneally, typically at a dose of 8 mg/kg/day.[10] The control group received the vehicle solution.

4. Efficacy Evaluation:

-

Tumor growth was monitored regularly by caliper measurements.[10]

-

The primary endpoint was typically the tumor volume, with studies concluding when tumors in the control group reached a predetermined size.[10]

-

At the end of the study, tumors were often excised for further analysis.

5. Combination Therapy Studies:

-

In some studies, the efficacy of this compound in combination with other treatments, such as radiotherapy, was evaluated to assess for synergistic or additive effects.[7][10]

Conclusion

The collective in vitro and in vivo data strongly support the continued investigation of this compound as a promising therapeutic agent for various cancers. Its well-defined mechanism of action as an SGK1 inhibitor, coupled with its demonstrated anti-proliferative and pro-apoptotic activities, provides a solid foundation for further development. Future studies should aim to further elucidate its pharmacokinetic and pharmacodynamic properties and explore its efficacy in a broader range of cancer models.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. oncotarget.com [oncotarget.com]

Early Research on SI113 as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on SI113, a pyrazolo[3,4-d]pyrimidine-based small molecule, as a kinase inhibitor. It focuses on its primary target, mechanism of action, and its effects on cancer cells as documented in foundational preclinical studies.

Core Concepts: this compound as a Selective SGK1 Inhibitor

Early research identified this compound as a potent and selective inhibitor of Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and stress responses. Dysregulation of the SGK1 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.

This compound was identified from a screening of a library of dual SRC/ABL small molecule inhibitors for their ability to inhibit SGK1 and AKT kinase activity.[1] While it belongs to a family of compounds with activity against SRC and ABL, this compound was found to be particularly effective in inhibiting SGK1.[1]

Data Presentation: Kinase Inhibition Profile

| Kinase | IC50 (nM) | Reference |

| SGK1 | 600 | [2] |

| AKT1 | Not specified, but reported to be "much less effective" than against SGK1. | [1] |

| ABL | Not specified, but reported to be "much less effective" than against SGK1. | [1] |

| SRC | Not specified, but reported to be "much less effective" than against SGK1. | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of SGK1, thereby modulating downstream signaling pathways involved in cell survival and proliferation.

The SGK1 Signaling Pathway

SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is triggered by various upstream signals, including growth factors (e.g., IGF-1), hormones (e.g., glucocorticoids), and cellular stress. Once activated, SGK1 phosphorylates a wide range of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

Cellular Effects of this compound

By inhibiting SGK1, this compound has been shown to induce several anti-cancer effects in various cell lines, including glioblastoma, hepatocellular carcinoma, and colon carcinoma. These effects include:

-

Induction of Apoptosis: Inhibition of SGK1 by this compound can lead to programmed cell death.

-

Cytotoxic Autophagy: In some cancer cell types, this compound has been observed to induce autophagic cell death.

-

Inhibition of Cell Proliferation: By arresting the cell cycle, this compound can halt the growth of cancer cells.

-

Synergistic Effects: this compound has demonstrated synergistic anti-cancer effects when used in combination with radiotherapy and other chemotherapeutic agents like paclitaxel.

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on this compound.

In Vitro Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on SGK1 activity.

Materials:

-

Recombinant active SGK1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

Substrate (e.g., Crosstide)

-

[γ-³²P]ATP

-

This compound at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant SGK1 enzyme, and the substrate.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a specific duration (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., glioblastoma, colon carcinoma)

-

Complete cell culture medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

This technique is used to analyze the effect of this compound on the expression and phosphorylation of proteins in the SGK1 signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-SGK1, anti-SGK1, anti-p-FOXO3a, anti-FOXO3a, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the changes in protein expression or phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a kinase inhibitor like this compound and the logical relationship of its effects.

References

- 1. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]

The Core Signaling Axis of SGK1 and its Inhibition by SI113: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational principles of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) signaling and the mechanism of its inhibitor, SI113. This document is intended to serve as a core resource, detailing the molecular pathways, summarizing key quantitative data, and providing methodologies for critical experiments in this field of study.

The SGK1 Signaling Cascade: A Pivotal Regulator of Cellular Processes

Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a crucial node in signal transduction, governing a wide array of cellular functions including cell survival, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in numerous pathologies, most notably in cancer, where it often promotes tumor progression and therapeutic resistance.[3]

Activation of SGK1

The activation of SGK1 is a multi-step process primarily initiated by the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][4] Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This leads to the recruitment and activation of two key kinases: Phosphoinositide-dependent kinase 1 (PDK1) and the mammalian Target of Rapamycin Complex 2 (mTORC2).[1][4]

Full activation of SGK1 requires a dual phosphorylation event:

-

mTORC2 phosphorylates SGK1 at Serine 422 (S422) in its hydrophobic motif.[4]

-

This initial phosphorylation primes SGK1 for a subsequent phosphorylation by PDK1 at Threonine 256 (T256) within its activation loop.[1]

This two-step activation is a critical control point in the regulation of SGK1 activity.

Downstream Effectors of SGK1

Once activated, SGK1 phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing cellular fate. Key targets with significant implications in cancer biology include:

-

FOXO3a (Forkhead box protein O3a): SGK1 phosphorylates the transcription factor FOXO3a, leading to its sequestration in the cytoplasm and preventing it from transcribing pro-apoptotic genes.[1][2] This inhibitory action of SGK1 on FOXO3a is a key mechanism for promoting cell survival.[2]

-

MDM2 (Mouse double minute 2 homolog): SGK1 can phosphorylate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Phosphorylation of MDM2 by SGK1 can enhance its stability and activity, leading to decreased p53 levels and a subsequent reduction in apoptosis and cell cycle arrest.

-

TSC2 (Tuberous Sclerosis Complex 2): SGK1 can phosphorylate and inhibit TSC2, a negative regulator of the mTORC1 complex. By inhibiting TSC2, SGK1 can contribute to the activation of mTORC1, a master regulator of protein synthesis and cell growth.

The following diagram illustrates the core SGK1 activation pathway and its key downstream targets.

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It has been identified as a potent and selective inhibitor of SGK1 kinase activity, demonstrating significantly less efficacy against other kinases such as AKT1, ABL, and SRC. This compound exerts its effects by competing with ATP for its binding site within the catalytic domain of SGK1.

Mechanism of Action of this compound

By directly inhibiting the kinase activity of SGK1, this compound effectively blocks the phosphorylation of its downstream substrates. This leads to a reversal of the pro-survival and pro-proliferative effects of SGK1 signaling. The key consequences of this compound-mediated SGK1 inhibition include:

-

Activation of Apoptosis: By preventing the phosphorylation and inactivation of FOXO3a, this compound allows this transcription factor to enter the nucleus and promote the expression of pro-apoptotic genes.[1][2] Furthermore, by inhibiting SGK1-mediated phosphorylation of MDM2, this compound can lead to the stabilization of p53, further enhancing apoptosis and cell cycle arrest.

-

Inhibition of Cell Proliferation: The inhibition of the SGK1-TSC2-mTORC1 axis by this compound can lead to a decrease in protein synthesis and cell growth.

-

Induction of Autophagy: Some studies have shown that this compound can induce cytotoxic autophagy in cancer cells.

The following diagram illustrates the mechanism of action of this compound on the SGK1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound and its effect on SGK1 signaling.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 | Cell Line | Reference |

| SGK1 | 600 nM | - | |

| AKT1 | 50 µM | - |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |

| RKO | Colon Carcinoma | 12.5 µM | 24 h | Significant decrease | |

| HepG2 | Hepatocellular Carcinoma | 12.5 - 50 µM | 48 - 72 h | Dose- and time-dependent reduction | |

| HuH-7 | Hepatocellular Carcinoma | 12.5 - 50 µM | 48 - 72 h | Dose- and time-dependent reduction |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Treatment | Observation | Reference |

| RKO | 12.5 µM this compound for 6h | Significant increase in late apoptosis | |

| HepG2 | 12.5 µM this compound | Time-dependent increase in apoptosis | |

| HuH-7 | 12.5 µM this compound | Time-dependent increase in apoptosis |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational papers on this compound and SGK1 signaling.

In Vitro SGK1 Kinase Activity Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of this compound on SGK1 activity.

Objective: To measure the kinase activity of SGK1 in the presence or absence of an inhibitor.

Materials:

-

Active SGK1 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive assays)

-

SGK1 substrate peptide (e.g., Crosstide)

-

This compound or other inhibitors

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the SGK1 substrate peptide, and the active SGK1 enzyme.

-

Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at the desired concentrations.

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP (containing [γ-32P]ATP).

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

The following diagram outlines the workflow for the in vitro SGK1 kinase activity assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like this compound.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., RKO, HepG2, HuH-7)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Phosphorylated Proteins

This protocol is essential for examining the phosphorylation status of SGK1 substrates like MDM2.

Objective: To detect changes in the phosphorylation of SGK1 target proteins upon treatment with this compound.

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-MDM2 (Ser166), anti-total MDM2, anti-SGK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MDM2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.

References

SI113's role in cellular processes

An In-depth Technical Guide on the Role of SI113 in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic small molecule, characterized by a substituted pyrazolo[3,4-d]pyrimidine scaffold, identified as a potent and specific inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1). Sgk1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapeutic agents. By inhibiting Sgk1, this compound disrupts key oncogenic signaling cascades, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed methodologies for key experimental procedures used to characterize its activity.

Core Mechanism of Action: The Sgk1/Mdm2/p53 Signaling Pathway

Sgk1 is a downstream effector of the PI3K/Akt signaling pathway and is implicated in tumorigenesis and chemoresistance. One of its critical substrates is the Mouse Double Minute 2 homolog (Mdm2), the primary E3 ubiquitin ligase for the tumor suppressor protein p53. In response to growth factor signaling (e.g., insulin), Sgk1 phosphorylates Mdm2. This phosphorylation event enhances Mdm2's ability to ubiquitinate p53, targeting it for proteasomal degradation. By maintaining low intracellular levels of p53, cancer cells can evade apoptosis and continue to proliferate.

This compound acts as a specific inhibitor of Sgk1's kinase activity. By blocking Sgk1, this compound prevents the phosphorylation of Mdm2.[1] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth.

Caption: Sgk1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Cellular Effects

Inhibition of Cancer Cell Proliferation

This compound demonstrates significant anti-proliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in RKO colon carcinoma cells.

| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) |

| RKO | Colon Carcinoma | 72 hours | ~8.0 |

| MCF-7 | Breast Cancer | 72 hours | >12.5 |

| A-172 | Glioblastoma Multiforme | 72 hours | >12.5 |

Table 1: Anti-proliferative activity of this compound on various cancer cell lines. Data is extrapolated from dose-response curves.[2]

Induction of Apoptosis and Necrosis

In RKO cells, this compound not only inhibits proliferation but also induces programmed cell death. Its efficacy is significantly enhanced when used in combination with the chemotherapeutic agent paclitaxel.[3]

| Treatment (24h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic/Dead Cells (%) |

| Control (Untreated) | 1.0 ± 0.2 | 1.4 ± 0.4 | 2.4 ± 0.6 |

| This compound (12.5 µM) | 2.5 ± 0.5 | 2.8 ± 0.6 | 5.3 ± 1.1 |

| Paclitaxel (50 nM) | 3.2 ± 0.7 | 4.5 ± 0.9 | 7.7 ± 1.6 |

| This compound (12.5 µM) + Paclitaxel (50 nM) | 5.8 ± 1.2 | 10.2 ± 2.1 | 16.0 ± 3.3 |

Table 2: Percentage of apoptotic and necrotic RKO cells after 24-hour treatment. Data represents mean ± S.E. from multiple experiments.[2]

Cell Cycle Arrest

Treatment with this compound leads to a significant delay in cell cycle progression, causing an accumulation of cells in the G0/G1 phase.

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Untreated) | 55.4 ± 2.5 | 25.1 ± 1.8 | 19.5 ± 1.5 |

| This compound (12.5 µM) | 70.2 ± 3.1 | 15.3 ± 1.2 | 14.5 ± 1.1 |

Table 3: Cell cycle distribution of RKO cells after 24-hour treatment with this compound. Data represents mean ± S.E.[2]

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

In Vitro Sgk1 Kinase Assay

This assay measures the ability of this compound to directly inhibit the kinase activity of Sgk1, either endogenous or overexpressed, via immunoprecipitation.

References

A Preliminary Investigation of SI113 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into the anti-cancer properties of SI113, a specific inhibitor of the Serum and Glucocorticoid Regulated Kinase 1 (SGK1). The document outlines the compound's mechanism of action, summarizes its efficacy in various cancer cell lines, and provides detailed protocols for key experimental procedures.

Introduction

This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It has been identified as a potent and selective inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy. SGK1 is often upregulated in various cancers, making it a promising target for novel anti-cancer drugs. Preliminary studies have demonstrated that this compound can impede the growth of cancer cells, induce programmed cell death, and enhance the efficacy of existing chemotherapeutic agents, highlighting its potential for further preclinical and clinical development.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by specifically targeting the kinase activity of SGK1. A key downstream substrate of SGK1 is the E3 ubiquitin ligase MDM2, which is the primary negative regulator of the p53 tumor suppressor protein. In many cancer cells, activated SGK1 phosphorylates and activates MDM2. This activated MDM2 then targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions, such as cell cycle arrest and apoptosis.

By inhibiting SGK1, this compound prevents the phosphorylation and activation of MDM2.[1][2] This leads to the stabilization and accumulation of p53, which can then initiate the apoptotic cascade, leading to cancer cell death.[1]

Quantitative Data Summary: In Vitro Efficacy of this compound

This compound has demonstrated a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| RKO | Colon Carcinoma | ~8 | 72 | [1] |

| LI | Glioblastoma Multiforme | ~9-11 | 72 | [3] |

| ADF | Glioblastoma Multiforme | ~9-11 | 72 | [3] |

| A172 | Glioblastoma Multiforme | ~9-11 | 72 | [3] |

| HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction | 48-72 | [2][4] |

| HuH-7 | Hepatocellular Carcinoma | Dose-dependent reduction | 48-72 | [2][4] |

Note: For HepG2 and HuH-7 cells, specific IC50 values were not provided in the referenced literature, but a significant dose-dependent reduction in cell viability was observed at concentrations of 12.5, 25, and 50 µM.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary investigation of this compound.

General Experimental Workflow

References

- 1. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Selectivity Profile of SI113: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SI113, a pyrazolo-pyrimidine-based small molecule inhibitor. The document focuses on its primary target, Serum/glucocorticoid-regulated kinase 1 (Sgk1), its position within key signaling pathways, and the methodologies used to ascertain its inhibitory characteristics.

Executive Summary

This compound has been identified as a potent and specific inhibitor of Sgk1 kinase activity. Emerging from pre-clinical studies, this compound demonstrates notable selectivity for Sgk1, a critical node in the PI3K/mTOR signaling pathway, distinguishing it from other closely related kinases such as Akt. This targeted action makes this compound a valuable tool for investigating Sgk1-mediated signaling and a potential therapeutic agent in disease states characterized by aberrant Sgk1 activity, including certain cancers.

Selectivity Profile of this compound

Quantitative analysis of the inhibitory activity of this compound against a panel of kinases is crucial for defining its selectivity. While comprehensive screening data against a full kinome panel is not publicly available, key comparative inhibition data has been reported.

| Target Kinase | IC50/Ki | Fold Selectivity vs. Sgk1 | Reference |

| Sgk1 | Not specified | - | [1] |

| Akt1 | Not specified | High | [1] |

| Abl | Not specified | High | [1] |

| Src | Not specified | High | [1] |

Table 1: Comparative Selectivity of this compound. While exact IC50 values are not detailed in the available literature, reports consistently describe this compound as having "remarkable selectivity" for Sgk1 over other kinases, particularly the closely related Akt1.

Sgk1 Signaling Pathway

Sgk1 is a serine/threonine kinase that functions as a downstream effector of the PI3K (Phosphoinositide 3-kinase) pathway. Its activation is initiated by growth factors and hormones, leading to the phosphorylation and activation of numerous substrates involved in cell survival, proliferation, and ion transport. Notably, Sgk1 can mediate some of its effects, including the activation of mTORC1, independently of Akt.

References

Methodological & Application

Application Notes and Protocols for the Use of SI113 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI113 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and resistance to therapy in various cancers. Overexpression of SGK1 has been linked to tumor progression and poor prognosis in several malignancies, including hepatocellular carcinoma, glioblastoma, and ovarian cancer. By targeting SGK1, this compound presents a promising therapeutic strategy to inhibit tumor growth and potentially overcome resistance to conventional cancer treatments.

These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, a critical preclinical step in evaluating the in vivo efficacy of novel anti-cancer agents. The following sections detail the mechanism of action of this compound, protocols for establishing and conducting xenograft studies, and expected outcomes based on preclinical data.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of SGK1.[1] SGK1 is a key downstream effector of the PI3K/AKT signaling pathway and is activated by various growth factors and stress signals. Once activated, SGK1 phosphorylates a range of downstream targets involved in cell survival and proliferation.

Key downstream targets of SGK1 that are affected by this compound include:

-

Mouse Double Minute 2 Homolog (MDM2): SGK1-mediated phosphorylation of MDM2 leads to the degradation of the tumor suppressor p53. By inhibiting SGK1, this compound can prevent p53 degradation, leading to cell cycle arrest and apoptosis.

-

N-myc Downstream Regulated Gene 1 (NDRG1): SGK1 phosphorylation of NDRG1 is implicated in tumor cell survival and metastasis. Inhibition of this phosphorylation by this compound can suppress these malignant phenotypes.

The inhibition of SGK1 by this compound ultimately leads to a reduction in cancer cell proliferation and an increase in apoptotic and necrotic cell death.[1]

Signaling Pathway of this compound Action

Caption: The signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

I. Cell Culture and Preparation for Implantation

-

Cell Line Selection: Choose a human cancer cell line known to express SGK1 and is tumorigenic in immunocompromised mice (e.g., hepatocellular carcinoma lines like HepG2 or HuH-7, or glioblastoma cell lines like ADF).

-

Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

-

Cell Viability and Counting: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.

-

Preparation for Injection: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 2.5 x 10^6 to 5 x 10^6 cells per 100-200 µL). To enhance tumor take rate, cells can be resuspended in a mixture of medium and Matrigel (1:1 ratio). Keep the cell suspension on ice until injection.

II. Mouse Xenograft Model Establishment

-

Animal Model: Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude mice, typically 4-6 weeks old.

-

Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before any experimental procedures.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Shave and disinfect the injection site (typically the flank).

-

Subcutaneously inject the prepared cell suspension (100-200 µL) into the flank of the mouse using a 27- or 30-gauge needle.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

-

III. This compound Administration Protocol

-

This compound Preparation:

-

Dissolve this compound powder in a suitable vehicle. A common vehicle is a solution of DMSO, Cremophor EL, and sterile saline or 5% dextrose. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

-

Prepare the this compound solution fresh daily or store it as recommended by the manufacturer.

-

-

Dosage and Administration Route:

-

Based on preclinical studies, a recommended starting dose for this compound is in the range of 5.4 mg/kg to 8 mg/kg body weight .[2]

-

The preferred route of administration is intraperitoneal (IP) injection .

-

-

Treatment Schedule:

-

Administer this compound or the vehicle control to the respective groups of mice daily or as determined by the experimental design.

-

A typical treatment duration is 21 days, but this can be adjusted based on tumor growth and the specific aims of the study.

-

-

Monitoring During Treatment:

-

Continue to measure tumor volumes every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals daily.

-

IV. Endpoint and Tissue Collection

-

Euthanasia: At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined maximum size), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tumor Excision and Measurement:

-

Excise the tumors and record their final weight.

-

-

Tissue Processing:

-

Divide the tumor tissue for various analyses:

-

Snap-freeze a portion in liquid nitrogen for subsequent Western blot or PCR analysis.

-

Fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

-

-

Experimental Workflow

Caption: A typical experimental workflow for a mouse xenograft study with this compound.

Data Presentation and Expected Outcomes

The efficacy of this compound is typically assessed by its ability to inhibit tumor growth. The following tables summarize the kind of quantitative data that should be collected and presented.

Table 1: In Vivo Efficacy of this compound Monotherapy in a Mouse Xenograft Model

| Treatment Group | Number of Animals (n) | Dosing Regimen | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |

| Vehicle Control | 10 | Vehicle, IP, daily | 120 ± 15 | 1500 ± 200 | - | 1.5 ± 0.2 |

| This compound | 10 | 8 mg/kg, IP, daily | 125 ± 18 | 600 ± 110 | 60 | 0.6 ± 0.1 |

Note: The data in this table are representative and will vary depending on the cell line, mouse strain, and specific experimental conditions.

Table 2: Animal Body Weight Monitoring

| Treatment Group | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change (%) |

| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |

| This compound (8 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |

Note: Significant body weight loss (>15-20%) can be an indicator of drug toxicity. Preclinical studies have reported no short-term toxicity with this compound administration.[1]

Conclusion

The SGK1 inhibitor this compound represents a promising agent for cancer therapy. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively design and execute preclinical mouse xenograft studies to evaluate the in vivo efficacy of this compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for the further development of this compound as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for SI113 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the dosage and administration of SI113, a selective inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1), for in vivo animal studies. The document details established protocols for two key cancer models: hepatocellular carcinoma (HCC) and glioblastoma multiforme (GBM). It includes quantitative data on dosing, administration routes, and treatment schedules, along with a detailed methodology for the preparation and handling of this compound for preclinical research. Furthermore, this document elucidates the underlying mechanism of action of this compound by diagramming the SGK1 signaling pathway.

Introduction

This compound is a small molecule compound belonging to the pyrazolo[3,4-d]pyrimidine class that has been identified as a potent and selective inhibitor of SGK1. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy. Its overexpression and activation are implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, both as a monotherapy and in combination with other treatments. These notes are intended to serve as a practical guide for researchers designing and executing in vivo studies with this compound.

Data Presentation

The following tables summarize the quantitative data for this compound dosage and administration in preclinical animal models for hepatocellular carcinoma and glioblastoma multiforme.

Table 1: this compound Dosage and Administration in Hepatocellular Carcinoma (HCC) Animal Model

| Parameter | Value | Reference |

| Animal Model | NOD/SCID mice with HCC xenografts | [1] |

| This compound Dose | 8 mg/kg/day | [1] |

| Route of Administration | Intraperitoneal (i.p.) | [1] |

| Treatment Schedule | Daily | [1] |

| Vehicle | Not explicitly stated in the reference. A suggested vehicle for similar compounds is a mixture of Tween 80, benzyl alcohol, and a citric acid solution. However, researchers should perform their own vehicle validation studies. | |

| Observed Effects | Inhibition of tumor growth, increase in apoptosis/necrosis, and inhibition of cell proliferation.[2] |

Table 2: this compound Dosage and Administration in Glioblastoma Multiforme (GBM) Animal Model

| Parameter | Value | Reference |

| Animal Model | NOD/SCID female mice with ADF cell xenografts | [3] |

| This compound Dose | 5.4 mg/kg | [3] |

| Route of Administration | Intraperitoneal (i.p.) | |

| Treatment Schedule | Five days a week | [3] |

| Vehicle | The specific vehicle was not detailed in the source documents. For in vitro studies, this compound was dissolved in DMSO. For in vivo applications, a suitable vehicle that ensures solubility and minimizes toxicity, such as a solution containing a solubilizing agent like Tween 80, should be empirically determined. | [3] |

| Observed Effects | Synergistic effect with vincristine in restraining tumor growth.[3] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Disclaimer: The specific vehicle for in vivo administration of this compound was not explicitly stated in the reviewed literature. The following protocol is a general guideline for the formulation of a hydrophobic compound like this compound and should be optimized and validated by the researchers.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.

-

-

Working Solution Preparation:

-

For the final injection volume, prepare a fresh dilution of the this compound stock solution on the day of administration.

-

A common formulation for hydrophobic compounds involves a vehicle mixture. For example, a vehicle consisting of 10% Tween 80 in sterile saline can be prepared.

-

To prepare the final working solution, first mix the required volume of the this compound stock solution with the appropriate volume of Tween 80.

-

Then, add the sterile saline to the this compound/Tween 80 mixture to reach the final desired concentration and volume.

-

Vortex the final solution thoroughly to ensure a homogenous suspension.

-

-

Quality Control:

-

Visually inspect the final solution for any precipitation or insolubility.

-

It is recommended to perform a small-scale pilot study to assess the tolerability and solubility of the chosen vehicle and formulation in the animal model.

-

Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model

Materials:

-

Prepared this compound working solution

-

Syringes (e.g., 1 mL) with appropriate needles (e.g., 27-gauge)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Handling and Dosing Calculation:

-

Weigh each animal accurately before dosing to calculate the precise volume of the this compound solution to be administered.

-

The injection volume is typically in the range of 100-200 µL for mice, but should be kept consistent across all animals in the study.

-

-

Intraperitoneal (i.p.) Injection:

-

Properly restrain the mouse.

-

Disinfect the injection site on the lower abdomen with 70% ethanol.

-

Insert the needle into the peritoneal cavity at a shallow angle, avoiding the internal organs.

-

Slowly inject the calculated volume of the this compound solution.

-

Carefully withdraw the needle.

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity or adverse reactions following the injection.

-

Continue the treatment as per the schedule outlined in the study design (e.g., daily or five days a week).

-

Measure tumor volume and body weight at regular intervals to assess treatment efficacy and animal welfare.

-

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Simplified SGK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Animal Studies

Caption: General Experimental Workflow for this compound In Vivo Studies.

References

- 1. US9040571B2 - Veterinary formulation for administration of a water-insoluble drug to a target animal through a water distribution system - Google Patents [patents.google.com]

- 2. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Role of SI113 in Glioblastoma Research

Introduction

Glioblastoma multiforme (GBM) stands as the most aggressive and lethal primary brain tumor, presenting significant therapeutic challenges due to its infiltrative growth and resistance to conventional treatments.[1] The PI3K/mTOR signaling pathway is frequently dysregulated in GBM, making it a key target for novel therapies.[1] Within this pathway, the serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical modulator of oncogenic processes. The small molecule SI113 is a potent and selective inhibitor of SGK1 kinase activity.[2][3] Preclinical research highlights the therapeutic potential of this compound in GBM, demonstrating its efficacy both as a monotherapy and in combination with standard treatments like radiotherapy and other chemotherapeutic agents.[2][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting SGK1, a downstream effector in the PI3K/mTOR pathway. SGK1 plays a crucial role in promoting cell survival, proliferation, and resistance to stress. By inhibiting SGK1, this compound disrupts these pro-survival signals, leading to increased cancer cell death, reduced proliferation, and cell cycle arrest.[2][3][6] Furthermore, this compound has been shown to induce cytotoxic autophagy and modulate the response to oxidative stress, key mechanisms in its anti-glioblastoma activity.[2][3]

Key Findings and Applications

This compound has demonstrated significant anti-cancer effects in various glioblastoma models.

-

As a Monotherapy: this compound effectively reduces the viability of human GBM cell lines in a dose-dependent manner and induces caspase-dependent apoptosis.[2] Notably, it shows significantly less effectiveness on normal fibroblast cells, suggesting a degree of tumor selectivity.[2]

-

Synergy with Radiotherapy: this compound potentiates the cytotoxic effects of ionizing radiation.[2][3] This combination enhances the induction of cell death and disruption of cell cycle progression, suggesting its potential to improve the efficacy of standard GBM radiotherapy.[2]

-

Combination with Mitotic Spindle Poisons: Research shows a synergistic cytotoxic effect when this compound is combined with mitotic spindle poisons like vincristine (VCR). This combination drastically reduces GBM cell viability and clonogenic capabilities in vitro and inhibits tumor growth in vivo.[1][7]

-

Modulation of Autophagy: this compound induces autophagy in GBM cells. While this can sometimes be a survival mechanism, it also presents a therapeutic opportunity.[4] Combining this compound with an autophagy inhibitor, such as quinacrine, results in a strong synergistic effect, further hindering GBM growth.[4][8]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various human glioblastoma multiforme cell lines.

| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Notes |

| LI | ~9-11 | 72 | Data derived from studies showing dose-dependent reduction in cell viability.[2] |

| ADF | ~9-11 | 72 | An IC20 concentration of 8.5 µM was used in combination studies.[1][2] |

| A172 | ~9-11 | 72 | This compound induced a consistent increase in apoptotic and necrotic populations.[2] |

Detailed Experimental Protocols

Protocol 1: In Vitro Glioblastoma Cell Viability Assay

This protocol details the methodology for assessing the effect of this compound on the viability of GBM cells using a standard Trypan Blue exclusion assay.

Materials:

-

GBM cell lines (e.g., ADF, A172, LI)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Trypan Blue stain (0.4%)

-

Automated cell counter or hemocytometer

Methodology:

-

Cell Seeding: Plate GBM cells in 6-well plates at a density that allows them to reach approximately 60% confluency within 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in each well with the this compound-containing medium. Include a vehicle control (DMSO equivalent) and an untreated control.

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Staining and Counting: Mix an aliquot of the cell suspension with Trypan Blue stain (typically 1:1 ratio). Load the mixture into an automated cell counter or a hemocytometer.

-

Data Analysis: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells relative to the untreated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of a GBM xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound, alone or in combination with other agents.

Materials:

-

ADF glioblastoma cells

-

NOD/SCID female mice (6-8 weeks old)

-

Culture medium and PBS

-

Matrigel (optional)

-

This compound and Vincristine (VCR) for injection

-

Appropriate vehicle for drug delivery (e.g., saline, DMSO/Cremophor mixture)

-

Calipers for tumor measurement

Methodology:

-

Cell Preparation: Culture ADF cells to 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 2.5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into the flank of each NOD/SCID mouse.[1]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, VCR alone, this compound + VCR).

-

Drug Administration: Administer treatments as per the defined schedule and dosage. Routes can include intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Monitoring: Monitor tumor growth by measuring tumor volume 2-3 times per week. Also, monitor mouse body weight and overall health as indicators of systemic toxicity.

-

Endpoint and Analysis: At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, Western blot). Compare tumor growth inhibition across the different treatment groups.

References

- 1. The small molecule this compound synergizes with mitotic spindle poisons in arresting the growth of human glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kinase inhibitor this compound induces autophagy and synergizes with quinacrine in hindering the growth of human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The SGK1 Kinase Inhibitor this compound Sensitizes Theranostic Effects of the 64CuCl2 in Human Glioblastoma Multiforme Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The small molecule this compound synergizes with mitotic spindle poisons in arresting the growth of human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Autophagy in Cancer Cells using SI113

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI113 is a small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in cancer cell survival and proliferation. Recent studies have highlighted the potential of this compound to induce autophagy in various cancer cell lines, presenting a promising avenue for novel anti-cancer therapeutic strategies. Autophagy is a cellular self-degradation process that can be harnessed to promote cancer cell death. These application notes provide a comprehensive overview of the mechanism of this compound-induced autophagy and detailed protocols for its investigation in cancer cell lines.

Mechanism of Action: this compound and Autophagy Induction

This compound exerts its pro-autophagic effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism. SGK1, the direct target of this compound, is a downstream effector of this pathway. By inhibiting SGK1, this compound disrupts the signaling cascade that normally suppresses autophagy, leading to the initiation of the autophagic process.

Key events in this compound-induced autophagy include the increased expression and activation of essential autophagy-related proteins such as Beclin 1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The accumulation of LC3-II and the formation of LC3-positive puncta within the cytoplasm are hallmark features of autophagy induction.

In some cancer cell types, such as glioblastoma neurospheres, this compound-induced autophagy has been observed to be a cytoprotective response. In such cases, a combination therapy approach, coupling this compound with an autophagy inhibitor like quinacrine, may be more effective in promoting cancer cell death.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endometrial cancer cell lines, specifically Ishikawa, HEC-1A, HEC-1B, and AN3CA cells, following treatment with 12.5 µM this compound for 24 hours.

| Cell Line | Treatment | Fold Change in LC3B-II Protein Expression (normalized to β-actin) | Fold Change in Beclin 1 Protein Expression (normalized to β-actin) |

| Ishikawa | 12.5 µM this compound (24h) | ~2.5-fold increase | ~1.8-fold increase |

| HEC-1A | 12.5 µM this compound (24h) | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results |

| HEC-1B | 12.5 µM this compound (24h) | ~2.2-fold increase | ~1.5-fold increase |

| AN3CA | 12.5 µM this compound (24h) | ~3.0-fold increase | ~2.0-fold increase |

| Cell Line | Treatment | Observation |

| Ishikawa, HEC-1B, AN3CA | 12.5 µM this compound (24h) | Significant increase in the number of cells with cytoplasmic LC3B-positive puncta. |

| Cell Line | IC50 of this compound (72h) |

| Ishikawa | ~10 µM |

| HEC-1A | ~15 µM |

| AN3CA | ~12 µM |

Experimental Protocols

Herein are detailed protocols for key experiments to assess this compound-induced autophagy in cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Autophagy Markers

This protocol is for detecting the expression levels of LC3B-II and Beclin 1.

Materials:

-

Cancer cells treated with this compound and untreated controls

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B (1:1000), Rabbit anti-Beclin 1 (1:1000), Mouse anti-β-actin (1:5000)

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

Immunofluorescence for LC3B Puncta Formation

This protocol is for visualizing the formation of autophagosomes.

Materials:

-

Cancer cells grown on coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B (1:400)

-

Fluorescently-labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with 12.5 µM this compound for 24 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash twice with PBS and block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-LC3B antibody in blocking solution for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells under a fluorescence microscope and quantify the number of cells with LC3B puncta.

Visualizations

Caption: this compound inhibits SGK1, relieving the suppression of autophagy.

Caption: Workflow for assessing this compound-induced autophagy.

Caption: Logical flow of this compound's effect on cancer cells.

References

Application Notes and Protocols: SI113 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI113 is a small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[1][2] Overexpression of SGK1 has been observed in various cancers, making it a promising target for therapeutic intervention.[3] These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating this compound in combination with standard chemotherapy agents. The focus is on synergistic interactions that enhance anti-cancer efficacy.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-cancer effects by inhibiting the kinase activity of SGK1.[1] SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway and is involved in the regulation of several pro-survival proteins and transcription factors, including MDM2, NDRG1, and FOXO3a.[1][4] By inhibiting SGK1, this compound can induce apoptosis, inhibit cell proliferation, and modulate the cellular stress response.[1][2]

The rationale for combining this compound with conventional chemotherapy agents such as paclitaxel, cisplatin, and doxorubicin lies in the potential for synergistic anti-tumor activity. Many chemotherapy drugs induce cellular stress and DNA damage, leading to apoptosis. However, cancer cells can develop resistance mechanisms, often involving the upregulation of pro-survival signaling pathways like the one mediated by SGK1. By inhibiting this survival pathway, this compound can lower the threshold for chemotherapy-induced cell death and potentially overcome drug resistance.[3][5]

Preclinical Data on this compound in Combination Therapy

Preclinical studies have demonstrated the potential of this compound to synergize with other anti-cancer agents.

This compound in Combination with Paclitaxel

In preclinical models of ovarian cancer, this compound has been shown to enhance the cytotoxic effects of paclitaxel. This combination leads to a significant increase in apoptosis and a reduction in tumor growth in xenograft models compared to either agent alone.[6][7]

Table 1: Summary of In Vivo Efficacy of this compound and Paclitaxel Combination in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model [6]

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | - | ~1200 | 0% |

| Paclitaxel | 5 mg/kg | ~1100 | ~8% |

| This compound | 9.3 mg/kg | ~600 | 50% |

| This compound + Paclitaxel | 9.3 mg/kg + 5 mg/kg | ~200 | ~83% |

This compound in Combination with Other Chemotherapy Agents

While specific preclinical data on the combination of this compound with cisplatin and doxorubicin are limited in publicly available literature, studies on other SGK1 inhibitors provide a strong rationale for such combinations. For instance, the SGK1 inhibitor GSK650394 has been shown to exhibit synergistic anti-tumor effects when combined with doxorubicin and vincristine in mantle cell lymphoma models.[5] Furthermore, SGK1 has been implicated in the cellular response to DNA damaging agents, suggesting that its inhibition could sensitize cancer cells to drugs like cisplatin.[3]

Signaling Pathways

The synergistic effect of this compound in combination with chemotherapy can be attributed to its modulation of key signaling pathways involved in cell survival and apoptosis.

References

- 1. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SGK1 is involved in doxorubicin-induced chronic cardiotoxicity and dysfunction through activation of the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SI113 Drug Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases such as cancer. The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each compound.

These application notes provide a comprehensive guide to designing and conducting preclinical synergy studies for a novel therapeutic agent, SI113, in combination with other drugs. The protocols outlined herein are designed to be robust and reproducible, providing clear, step-by-step instructions for in vitro assessment of drug synergy. The methodologies cover experimental design, execution, data analysis, and interpretation, with a focus on generating high-quality, presentable data.